molecular formula C10H14ClN3O B12229879 N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine

N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12229879
M. Wt: 227.69 g/mol
InChI Key: UIZZRMWGYOQGLY-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine typically involves the condensation of 2-furaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine under acidic conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furfural or furoic acid, while reduction can produce furfuryl alcohol .

Scientific Research Applications

N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Furylmethyl)-7H-purin-6-amine: A compound with similar structural features but different biological activity.

    4-Chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid: Known for its diuretic properties.

    N-(2-Furylmethyl)-N’-(4-methoxy-2-nitrophenyl)succinamide: Studied for its anticancer properties .

Uniqueness

N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H13N3O.ClH/c1-8-10(7-12-13(8)2)11-6-9-4-3-5-14-9;/h3-5,7,11H,6H2,1-2H3;1H

InChI Key

UIZZRMWGYOQGLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=CO2.Cl

Origin of Product

United States

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